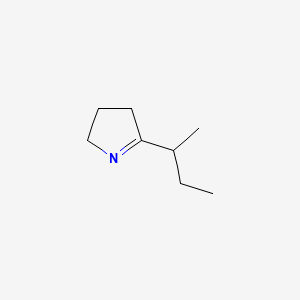![molecular formula C11H21NaO5 B574676 sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate CAS No. 165038-54-0](/img/structure/B574676.png)
sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate is a chemical compound with the molecular formula C11H21NaO5. It is known for its unique structure, which includes multiple ether linkages and a sodium salt of acetic acid. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate typically involves the reaction of propylene glycol derivatives with sodium acetate. The process begins with the preparation of 1-(1-propoxypropan-2-yloxy)propan-2-ol, which is then reacted with acetic acid in the presence of a sodium base to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts to facilitate the reaction and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and ethers.
Substitution: Various substituted ethers and esters.
Aplicaciones Científicas De Investigación
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability. The sodium ion plays a role in maintaining the compound’s solubility and ionic balance .
Comparación Con Compuestos Similares
Similar Compounds
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Similar structure but lacks the sodium ion.
Tri(propylene glycol) propyl ether: Contains similar ether linkages but different functional groups.
1-(1-methoxypropan-2-yloxy)propan-2-yl prop-2-enoate: Similar ether structure but with a different ester group
Uniqueness
Sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate is unique due to its combination of ether linkages and a sodium salt of acetic acid. This structure imparts distinctive chemical properties, making it valuable in various applications where solubility, stability, and reactivity are crucial .
Propiedades
Número CAS |
165038-54-0 |
|---|---|
Fórmula molecular |
C11H21NaO5 |
Peso molecular |
256.274 |
Nombre IUPAC |
sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate |
InChI |
InChI=1S/C11H22O5.Na/c1-4-5-14-6-9(2)15-7-10(3)16-8-11(12)13;/h9-10H,4-8H2,1-3H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
WIMLNTLINAPZNO-UHFFFAOYSA-M |
SMILES |
CCCOCC(C)OCC(C)OCC(=O)[O-].[Na+] |
Sinónimos |
SODIUM PROPOXY PPG-2 ACETATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)
![Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane], 6-methylene-](/img/new.no-structure.jpg)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine](/img/structure/B574599.png)







